3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid
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Overview
Description
3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid is a heterocyclic compound that features both an oxetane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by functionalization to introduce the pyridine ring. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize reaction conditions for higher yields and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The pyridine ring can interact with various enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxetane-containing molecules and pyridine derivatives. Examples include:
- 3-(oxetan-3-ylthio)pyridine
- 4-(oxetan-3-ylsulfanyl)pyridine
- 3-(oxetan-3-ylsulfanyl)pyridine-2-carboxylic acid
Uniqueness
What sets 3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid apart is the specific positioning of the oxetane and pyridine rings, which can influence its reactivity and potential applications. The combination of these two rings in a single molecule provides unique opportunities for chemical modifications and the development of new compounds with desirable properties.
Properties
CAS No. |
1510144-60-1 |
---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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